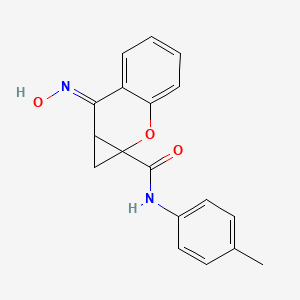PHCCC(4Me)
CAS No.:
Cat. No.: VC16674229
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H16N2O3 |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | (7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16- |
| Standard InChI Key | VKCTUZKPBYSTDW-SILNSSARSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
PHCCC(4Me) features a cyclopropane-fused chromene core substituted with a hydroxyimino group at position 7 and a 4-methylphenylcarboxamide moiety at position 1a. The E configuration of the hydroxyimino group is critical for its receptor-binding activity . The three-dimensional structure, accessible via PubChem’s interactive model , reveals a planar chromene ring system stabilized by intramolecular hydrogen bonding between the hydroxyimino oxygen and the carboxamide nitrogen.
Table 1: Key Structural Descriptors
Synthesis and Chemical Stability
Synthetic Pathways
While detailed synthetic protocols remain proprietary, PHCCC(4Me) is synthesized via multi-step organic reactions typical of chromene derivatives. A plausible route involves:
-
Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using dichlorocarbene or transition metal catalysts .
-
Chromene Formation: Acid-catalyzed cyclization of a phenolic precursor to construct the fused chromene system.
-
Functionalization: Introduction of the hydroxyimino and 4-methylphenylcarboxamide groups through nucleophilic substitution or condensation reactions .
Pharmacological Profile
Receptor Modulation Mechanisms
PHCCC(4Me) exhibits dual activity at metabotropic glutamate receptors:
-
mGluR2 Negative Allosteric Modulation: Inhibits mGluR2 signaling with an IC₅₀ of 1.5 μM, potentially augmenting excitatory neurotransmission .
-
mGluR3 Positive Allosteric Modulation: Enhances mGluR3 activity with an EC₅₀ of 8.9 μM, promoting neuroprotective pathways .
Table 2: Receptor Affinity and Activity
| Receptor | Activity Type | IC₅₀/EC₅₀ | Functional Outcome |
|---|---|---|---|
| mGluR2 | Negative Allosteric | 1.5 μM | Reduced Gi/o signaling |
| mGluR3 | Positive Allosteric | 8.9 μM | Enhanced Gq/11 signaling |
Selectivity and Off-Target Effects
PHCCC(4Me) demonstrates >100-fold selectivity for mGluR2/3 over other mGluR subtypes (e.g., mGluR4, mGluR5) . No significant binding to ionotropic glutamate receptors (NMDA, AMPA) has been reported .
Research Applications
Neurological Disease Models
-
Neuroprotection: By enhancing mGluR3 activity, PHCCC(4Me) attenuates glutamate-induced excitotoxicity in in vitro neuronal cultures .
-
Anxiety and Depression: Preclinical models suggest that mGluR2 inhibition may reduce anxiety-like behaviors, though in vivo studies remain limited .
Signal Transduction Studies
PHCCC(4Me) is utilized to dissect mGluR2/3 coupling to downstream effectors, including adenylate cyclase and phospholipase C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume